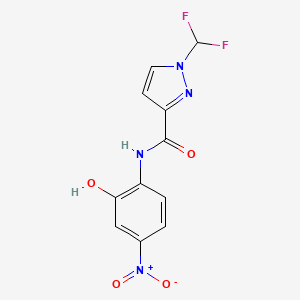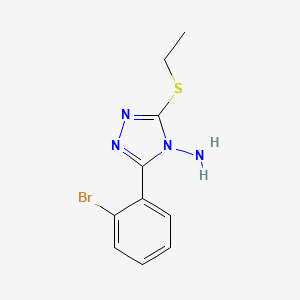![molecular formula C19H14Cl2F3N3O2 B10948176 3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10948176.png)
3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide is a complex organic compound characterized by its unique structure, which includes dichlorophenoxy, trifluoroethyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Dichlorophenoxy Intermediate: This step involves the reaction of 2,3-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.
Synthesis of Pyrazolyl Intermediate: The pyrazolyl intermediate is synthesized by reacting 1-(2,2,2-trifluoroethyl)-1H-pyrazole with a suitable reagent.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the pyrazolyl intermediate in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger quantities.
Purification Techniques: Utilizing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.
Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell function and behavior.
Properties
Molecular Formula |
C19H14Cl2F3N3O2 |
|---|---|
Molecular Weight |
444.2 g/mol |
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C19H14Cl2F3N3O2/c20-15-5-2-6-16(17(15)21)29-10-12-3-1-4-13(7-12)18(28)26-14-8-25-27(9-14)11-19(22,23)24/h1-9H,10-11H2,(H,26,28) |
InChI Key |
CNWWLFTWWOGIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC(F)(F)F)COC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10948093.png)
![Ethyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10948097.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B10948098.png)

![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10948117.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10948123.png)
![1-methyl-N-(2-methylpropyl)-4-[({5-[(3-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10948124.png)
![5-({4-[(1Z)-1-{2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10948128.png)
![4-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B10948130.png)

![(5Z)-3-butyl-5-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10948155.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10948182.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B10948185.png)
![2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10948197.png)
